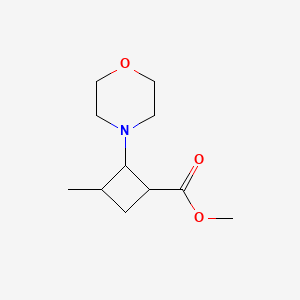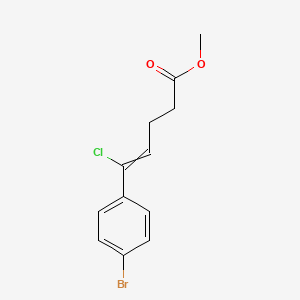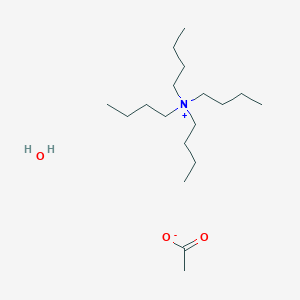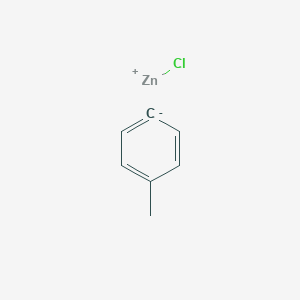![molecular formula C19H16O2 B14367534 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 92776-59-5](/img/structure/B14367534.png)
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one is a compound that belongs to the class of bicyclic structures. These structures are known for their rigidity and unique chemical properties, making them valuable in various fields of scientific research and industrial applications. The compound features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, and a diphenylethenyl group, which adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, where photochemistry is used to create new building blocks. This method is efficient and modular, allowing for the creation of various derivatives of the bicyclo[2.1.1]hexane structure .
Industrial Production Methods
Industrial production of this compound can be challenging due to the need for specialized equipment and conditions. The use of photochemical reactions on a large scale requires careful control of reaction parameters to ensure high yields and purity. Additionally, the use of toxic reagents, such as stannane, can complicate the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic core or the diphenylethenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can produce a wide range of substituted bicyclo[2.1.1]hexane derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The compound can also participate in cycloaddition reactions, forming new bonds and modifying the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[1.1.1]pentane: This compound is another example of a rigid bicyclic structure, but it has a different ring size and substitution pattern
Uniqueness
5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its combination of a rigid bicyclic core and a diphenylethenyl group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
92776-59-5 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
5-(2,2-diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C19H16O2/c20-19-17-12-18(21-19)16(17)11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-18H,12H2 |
InChI-Schlüssel |
ZLANRGKBRWHXRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C1OC2=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)

![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)

![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)



![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
